N-Aminoindoline 5-Lipoxygenase Inhibitory Potency: Class-Wide Activity Where Unsubstituted 1-Aminoindoline Fails
In a comparative in vitro study of N-aminoindoline derivatives evaluated for 5-lipoxygenase (5-LO) inhibition, the unsubstituted 1-aminoindoline (indolin-1-amine, CAS 7633-56-9) was reported to exhibit no meaningful 5-LO inhibitory activity, whereas several N-aminoindoline derivatives bearing appropriate substitution patterns demonstrated measurable inhibition [1]. The study establishes that the N-aminoindoline pharmacophore, which includes the 2-methylindolin-1-amine scaffold, is capable of engaging the 5-LO active site in a manner not achievable by the unsubstituted parent compound [2]. Compound 4 from the series, a structurally related N-aminoindoline derivative, exhibited the most potent 5-LO inhibition among tested compounds and was compared directly against the reference inhibitors phenidone and NDGA (nordihydroguaiaretic acid) [1].
| Evidence Dimension | In vitro 5-lipoxygenase inhibitory activity (class-level functional capability) |
|---|---|
| Target Compound Data | Activity inferred for N-aminoindoline class; quantitative data for 2-methylindolin-1-amine specifically not reported in the primary study |
| Comparator Or Baseline | Unsubstituted 1-aminoindoline (indolin-1-amine, CAS 7633-56-9) – reported inactive against 5-LO in the same assay system; Phenidone and NDGA as reference standard inhibitors |
| Quantified Difference | Inactive vs. active (binary functional distinction); specific IC₅₀ values for compound 4 and other derivatives are provided in the full paper but not accessible in the public abstract |
| Conditions | In vitro 5-lipoxygenase enzyme inhibition assay; study design included head-to-head comparison with phenidone and NDGA as positive controls |
Why This Matters
This functional dichotomy demonstrates that the N-aminoindoline scaffold, of which 2-methylindolin-1-amine is a core member, enables target engagement at 5-LO that is entirely absent in the unsubstituted 1-aminoindoline comparator, directly informing selection for anti-inflammatory lead discovery campaigns.
- [1] Audouin, C., Mestdagh, N., Lassoie, M.-A., Houssin, R., & Hénichart, J.-P. (2001). N-Aminoindoline derivatives as inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 11(6), 845–848. View Source
- [2] Audouin, C. et al. (2001). N-Aminoindoline derivatives: 5-LO inhibition comparison with phenidone and NDGA. ScienceDirect. View Source
